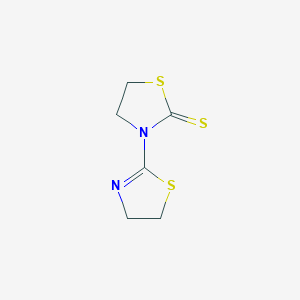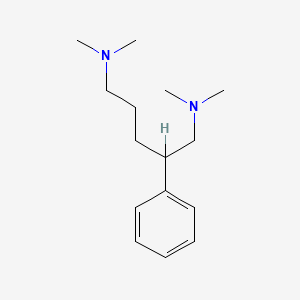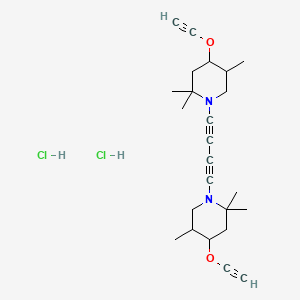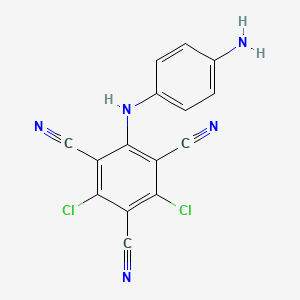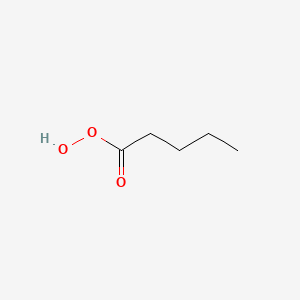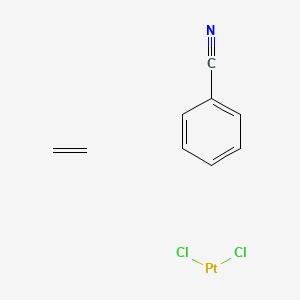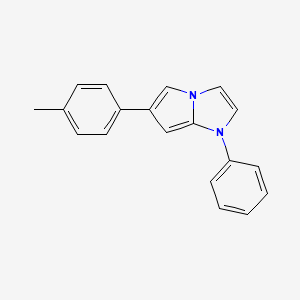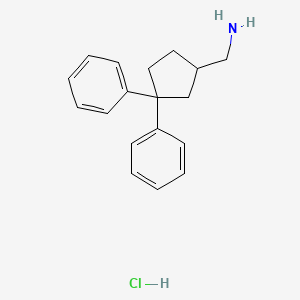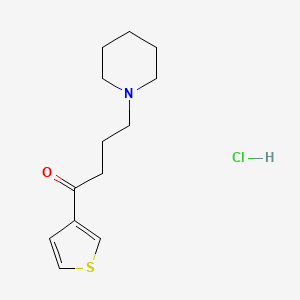
1-Butanone, 4-piperidino-1-(3-thienyl)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butanone, 4-piperidino-1-(3-thienyl)-, hydrochloride is a chemical compound with the molecular formula C13H19NOS·HCl. It is known for its unique structure, which includes a piperidine ring and a thiophene ring. This compound is often used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
The synthesis of 1-Butanone, 4-piperidino-1-(3-thienyl)-, hydrochloride typically involves the reaction of 1-butanone with piperidine and thiophene under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
Analyse Chemischer Reaktionen
1-Butanone, 4-piperidino-1-(3-thienyl)-, hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine or thiophene ring may be substituted with other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or halides. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1-Butanone, 4-piperidino-1-(3-thienyl)-, hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Butanone, 4-piperidino-1-(3-thienyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The piperidine and thiophene rings play a crucial role in its binding to target proteins or enzymes, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-Butanone, 4-piperidino-1-(3-thienyl)-, hydrochloride can be compared with other similar compounds, such as:
1-Butanone, 4-piperidino-1-(2-thienyl)-, hydrochloride: This compound has a similar structure but with the thiophene ring in a different position.
1-Butanone, 4-piperidino-1-(3-thienyl)-, hydrobromide: This compound has a similar structure but with a hydrobromide salt instead of hydrochloride.
The uniqueness of this compound lies in its specific arrangement of functional groups, which can lead to different chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
31634-33-0 |
|---|---|
Molekularformel |
C13H20ClNOS |
Molekulargewicht |
273.82 g/mol |
IUPAC-Name |
4-piperidin-1-yl-1-thiophen-3-ylbutan-1-one;hydrochloride |
InChI |
InChI=1S/C13H19NOS.ClH/c15-13(12-6-10-16-11-12)5-4-9-14-7-2-1-3-8-14;/h6,10-11H,1-5,7-9H2;1H |
InChI-Schlüssel |
IWZUHEVYDOGVMY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)CCCC(=O)C2=CSC=C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methanamine, 1-[(1,1-dimethylethyl)dioxy]-N,N-dimethyl-](/img/structure/B14676100.png)


![1,7-Dimethyl[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B14676112.png)

